

A Comparative Pharmacological Guide: Amphetamine Hydrochloride and Methylphenidate

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Compound of Interest

Compound Name: Amphetamine Hydrochloride

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This guide provides an objective pharmacological comparison of **amphetamine hydrochloride** and methylphenidate, two prominent central nervous system stimulants. While both are first-line treatments for Attention-Deficit/Hyperactivity Disorder (ADHD), their mechanisms of action, receptor interactions, and pharmacokinetic profiles exhibit critical distinctions relevant to research and clinical application.^{[1][2]} This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways.

Pharmacodynamic Profile: Distinct Mechanisms of Action

Both amphetamine and methylphenidate primarily act to increase synaptic concentrations of dopamine (DA) and norepinephrine (NE), which is central to their therapeutic effects on attention and executive function.^[1] However, the molecular mechanisms by which they achieve this differ significantly.^[3]

- Methylphenidate functions as a classical reuptake inhibitor.^[4] It binds to the dopamine transporter (DAT) and the norepinephrine transporter (NET), physically blocking the reuptake of these neurotransmitters from the synaptic cleft back into the presynaptic neuron.^[2] This blockade leads to an accumulation of DA and NE in the synapse, thereby enhancing and prolonging their signaling.^[2]

- Amphetamine possesses a more complex, multi-faceted mechanism.^[2] It not only acts as a competitive inhibitor of DAT and NET but also serves as a transporter substrate.^[5]

Amphetamine is transported into the presynaptic neuron, where it interferes with the vesicular monoamine transporter 2 (VMAT2), leading to the release of DA and NE from synaptic vesicles into the cytoplasm.^[1] This increase in cytosolic monoamines causes the reversal of DAT and NET, actively expelling dopamine and norepinephrine into the synaptic cleft.^{[1][3]} Furthermore, amphetamine can inhibit the enzyme monoamine oxidase (MAO), which breaks down these neurotransmitters, further increasing their cytosolic concentration.^[1]

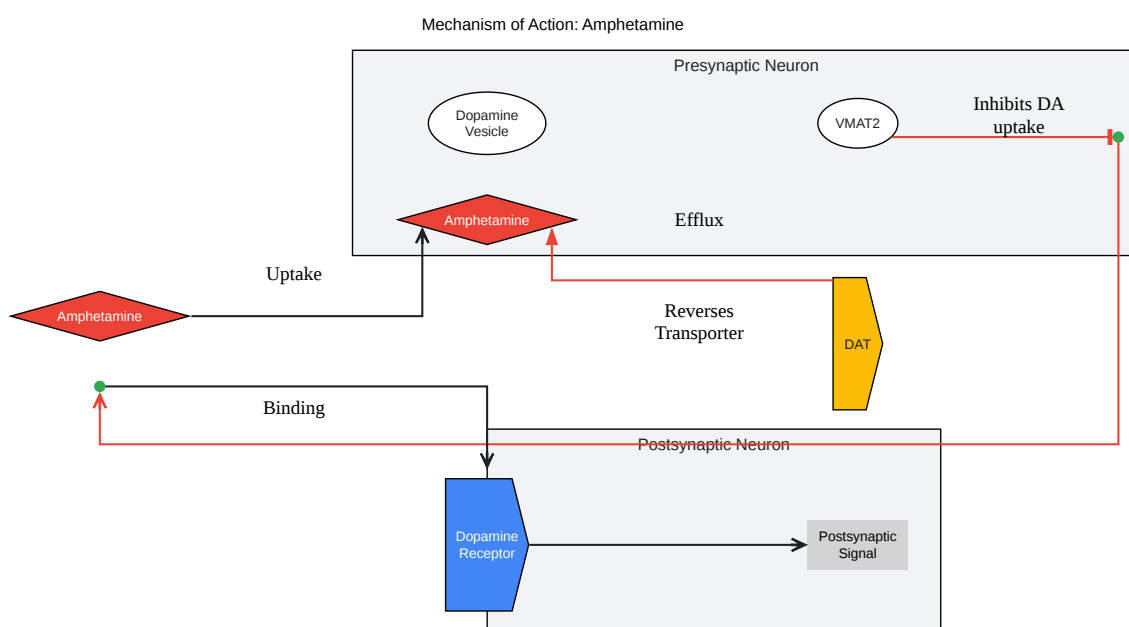
The differing actions on VMAT2 and transporter reversal are key distinctions. While methylphenidate primarily increases the residence time of released neurotransmitters, amphetamine directly causes their efflux from the neuron.^{[1][3]}

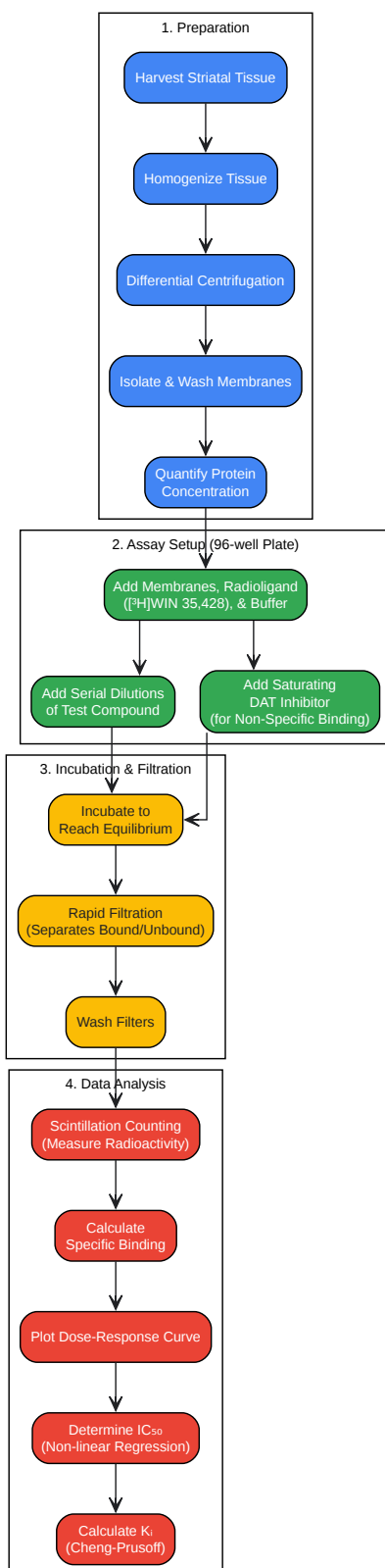
The following table summarizes key quantitative data on the interaction of d-amphetamine (the more active isomer) and methylphenidate with monoamine transporters. It is important to note that values can vary across studies due to differing experimental conditions (e.g., tissue preparation, radioligand, temperature).

Parameter	Target Transporter	d- Amphetamine	Methylphenida te	Species/Tissue
Reuptake Inhibition (IC ₅₀ , nM)	DAT	34.7	33 - 34	Rat Striatal Synaptosomes / Human & Canine Kidney Cells
NET	7.4	244 - 339	Rat Frontal Cortex Synaptosomes / Human & Canine Kidney Cells	
SERT	>10,000	>10,000	Human & Canine Kidney Cells	
Binding Affinity (K _i , nM)	DAT	34 - 225	46 - 340	-
NET	39 - 55	238 - 427	-	
SERT	1,400 - 3,800	Weak Affinity	-	

Data compiled from multiple sources.[\[2\]](#)[\[6\]](#)[\[7\]](#)

The diagrams below, generated using the DOT language, illustrate the distinct mechanisms of action at a dopaminergic synapse.





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